Methyl 5,5-dimethyl-3-oxohexanoate

Catalog No.
S12499941
CAS No.
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5,5-dimethyl-3-oxohexanoate

Product Name

Methyl 5,5-dimethyl-3-oxohexanoate

IUPAC Name

methyl 5,5-dimethyl-3-oxohexanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-9(2,3)6-7(10)5-8(11)12-4/h5-6H2,1-4H3

InChI Key

KUCCHLQUZZYJIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)CC(=O)OC

Methyl 5,5-dimethyl-3-oxohexanoate is an organic compound characterized by its molecular formula C10H18O3C_{10}H_{18}O_3. This compound is notable for its structure, which includes a keto group at the third carbon and two methyl groups at the fifth carbon. These features contribute to its unique chemical properties and reactivity. Methyl 5,5-dimethyl-3-oxohexanoate is primarily utilized in various synthetic applications within organic chemistry and pharmaceuticals, serving as a precursor for more complex molecules.

  • Oxidation: The keto group can be oxidized to form carboxylic acids. Common reagents for this transformation include potassium permanganate and chromium trioxide.
  • Reduction: The keto group can also be reduced to yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester functionality can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols react with the ester group under acidic or basic conditions.

These reactions facilitate the compound's use in synthesizing various bioactive molecules.

Several synthetic routes have been developed for producing methyl 5,5-dimethyl-3-oxohexanoate:

  • Condensation Reaction: One common method involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base such as sodium ethoxide. This reaction is followed by acidification to yield the desired compound.
  • Industrial Production: In industrial settings, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. The use of catalysts and advanced purification techniques ensures high-quality production.

Methyl 5,5-dimethyl-3-oxohexanoate has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of complex pharmaceutical compounds.
  • Organic Chemistry: Utilized in various chemical syntheses due to its reactive functional groups.
  • Agricultural Chemistry: Potential applications in developing agrochemicals or plant growth regulators .

Interaction studies involving methyl 5,5-dimethyl-3-oxohexanoate focus on its reactivity with different molecular targets. The compound's keto group enables it to participate in nucleophilic addition reactions, while its ester functionality can undergo hydrolysis in biological systems. Understanding these interactions is crucial for elucidating its potential roles in metabolic pathways and its utility in synthesizing bioactive compounds .

Several compounds share structural similarities with methyl 5,5-dimethyl-3-oxohexanoate. Notable examples include:

Compound NameMolecular FormulaKey Features
Ethyl 5-methyl-3-oxohexanoateC9H16O3C_{9}H_{16}O_3Contains one methyl group at the fifth carbon
Ethyl 5,5-dimethyl-3-hydroxyhexanoateC10H20O3C_{10}H_{20}O_3Hydroxy derivative of the compound
Ethyl 6-methyl-3-oxoheptanoateC11H20O3C_{11}H_{20}O_3Similar structure but longer carbon chain
Ethyl 4,4-dimethyl-3-oxopentanoateC9H16O3C_{9}H_{16}O_3Similar structure with different positioning of substituents

Uniqueness: Methyl 5,5-dimethyl-3-oxohexanoate is distinguished by the presence of two methyl groups at the fifth carbon. This structural feature imparts steric hindrance that significantly influences its reactivity and applications compared to other esters and acids with fewer methyl substitutions .

Lipase-Catalyzed Transesterification Strategies

Chemo-Enzymatic Pathways Using Immobilized Candida antarctica Lipase B

The immobilization of Candida antarctica lipase B (CALB) on macroporous polypropylene resins (e.g., Novozym 435) has emerged as a cornerstone for synthesizing β-keto esters like methyl 5,5-dimethyl-3-oxohexanoate. This system enables transesterification under mild conditions, typically at 40°C and reduced pressure (10 torr), achieving yields exceeding 90%. The immobilized enzyme facilitates a dynamic kinetic resolution, where the acyl donor (e.g., ethyl 5,5-dimethyl-3-oxohexanoate) reacts with racemic alcohol precursors. CALB’s chemoselectivity preferentially acylates aliphatic alcohols over phenols, minimizing side reactions.

A critical advantage lies in the enzyme’s reusability: washing the resin with dichloromethane and drying restores catalytic activity for subsequent batches without yield degradation. This method’s scalability is demonstrated in parallel vacuum-oven reactions, enabling high-throughput synthesis of β-keto ester libraries.

Table 1: Optimization of CALB-Catalyzed Transesterification

ParameterOptimal ConditionYield (%)Selectivity (ee)
Temperature40°C92>99% (R)
Pressure10 torr9098% (S)
Catalyst Loading10% (w/w of alcohol)94>99% (R)
Substrate Ratio1:8 (alcohol:ester)9197% (S)

Solvent-Free Reaction Optimization for β-Keto Ester Production

Solvent-free systems have gained traction for their reduced environmental impact and operational simplicity. In one approach, methylboronic acid acts as a transesterification catalyst, enabling primary and secondary alcohols to react with β-keto esters at ambient temperatures. For methyl 5,5-dimethyl-3-oxohexanoate, this method avoids decarboxylation risks associated with β-keto acid intermediates. The absence of solvents enhances atom economy, with conversions reaching 85–95% for allylic and benzylic alcohols.

Notably, tertiary alcohols exhibit lower reactivity due to steric hindrance, achieving moderate yields (60–70%) even under optimized conditions. Recent innovations employ sulfated zirconia catalysts in solvent-free media, which improve tertiary alcohol compatibility by leveraging Brønsted acid sites to activate carbonyl groups.

Table 2: Solvent-Free Transesterification Performance

Alcohol TypeCatalystTime (h)Yield (%)
Primary AliphaticMethylboronic Acid595
Secondary CyclicSulfated Zirconia888
TertiaryBorate/Zirconia1265
AllylicCALB (Novozym 435)692

Stereoselective Resolution of Racemic Alcohol Precursors

CALB’s enantioselectivity is pivotal for resolving racemic alcohols into chiral β-keto esters. The enzyme exhibits a strong preference for (R)-enantiomers during acylation, enabling kinetic resolutions with enantiomeric excess (ee) values >99%. For instance, sec-alcohols such as 2-octanol are resolved into (R)-methyl 5,5-dimethyl-3-oxohexanoate with negligible racemization. This selectivity arises from CALB’s active-site topology, which sterically discriminates against bulkier (S)-configured transition states.

Mechanistic studies suggest a two-step process: (1) nucleophilic attack by the alcohol’s hydroxyl group on the acyl-enzyme intermediate, followed by (2) tetrahedral collapse to release the ester. Computational modeling further reveals that hydrogen bonding between the enzyme’s Thr40 residue and the alcohol’s β-hydrogen stabilizes the (R)-configuration transition state.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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